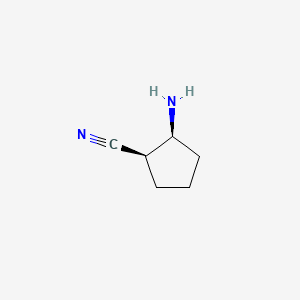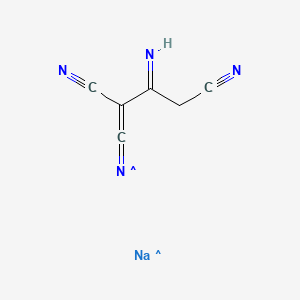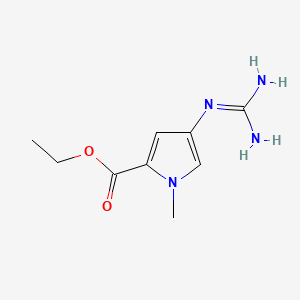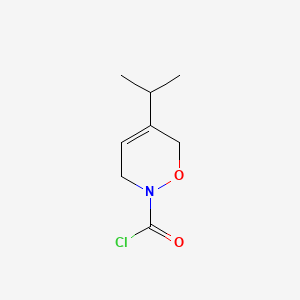
L-Phenylalanine tert-Butyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine tert-Butyl Ester. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C13H14D5NO2 and a molecular weight of 226.33 . The presence of deuterium atoms makes it useful in various analytical techniques, including mass spectrometry.
Vorbereitungsmethoden
The synthesis of L-Phenylalanine tert-Butyl Ester-d5 typically involves the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
L-Phenylalanine tert-Butyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other fine chemicals.
Wirkmechanismus
The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it a valuable tool in studying enzyme kinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine tert-Butyl Ester-d5 can be compared with other similar compounds, such as:
L-Phenylalanine tert-Butyl Ester: The non-deuterated version, which is commonly used in peptide synthesis.
D-Phenylalanine tert-Butyl Ester: The D-enantiomer, which has different biological activities and applications.
L-Tyrosine tert-Butyl Ester: Another amino acid ester used in similar research applications
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications.
Eigenschaften
CAS-Nummer |
1177315-89-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
226.331 |
IUPAC-Name |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI-Schlüssel |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Synonyme |
Phenylalanine tert-Butyl Ester-d5; tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5; tert-Butyl L-Phenylalaninate-d5; (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5; L-Phenylalanine, 1,1-Dimethylethyl Ester-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)




![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
